

Tyrphostin AG 555: A Technical Guide to its Mechanisms and Applications

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Compound of Interest

Compound Name: AG 555

Cat. No.: B133566

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Abstract

Tyrphostin **AG 555** is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of Tyrphostin **AG 555**, detailing its chemical properties, mechanism of action, and its effects on cellular processes such as cell cycle progression and viral replication. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways influenced by this compound.

Chemical Properties

Property	Value
Chemical Name	(2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide
Synonyms	Tyrphostin B46, AG-555
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₃
Molecular Weight	322.36 g/mol
CAS Number	133550-34-2
Appearance	Powder
Solubility	DMSO (≥ 100 mg/mL)

Mechanism of Action

Tyrphostin **AG 555** primarily functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. Beyond its effects on EGFR, Tyrphostin **AG 555** has been shown to indirectly inhibit Cyclin-Dependent Kinase 2 (Cdk2) activation, a key regulator of the G1/S phase transition in the cell cycle.^{[1][2]} This dual-faceted inhibition contributes to its efficacy in arresting cell proliferation.

Furthermore, Tyrphostin **AG 555** has demonstrated the ability to selectively suppress Bovine Papillomavirus type 1 (BPV-1) transcription.^[3] This is achieved through the activation of the MAP kinase pathway, leading to the binding of phosphorylated Jun/ATF-2 to a specific regulatory sequence within the viral genome.^[3]

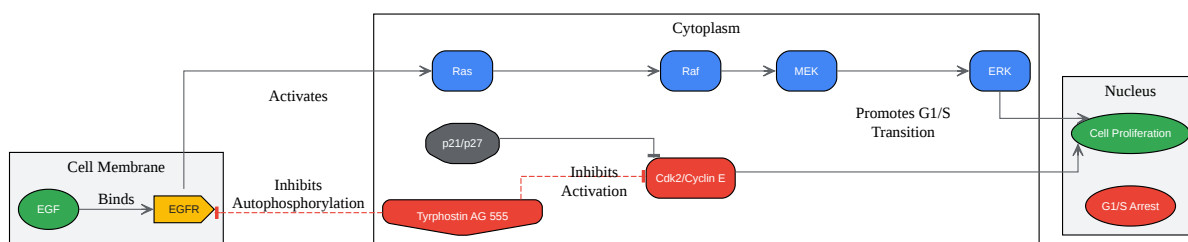
Quantitative Data

The inhibitory activity of Tyrphostin **AG 555** has been quantified across various cellular contexts. The following table summarizes key IC₅₀ values.

Target/Process	Cell Line/System	IC ₅₀ Value	Reference
EGFR Kinase Activity	Cell-free assay	0.7 μ M	[3]
ErbB2/neu Kinase Activity	Cell-free assay	35 μ M	[3]
Cell Growth	HPV16-immortalized keratinocytes	6.4 μ M	[3]
Cell Proliferation	A-498, Caki-1, Caki-2 renal carcinoma cells	3 - 16 μ M	[3]
Cell Proliferation	RT4, J82, T24 transitional carcinoma cells	3 - 16 μ M	[3]

Signaling Pathways

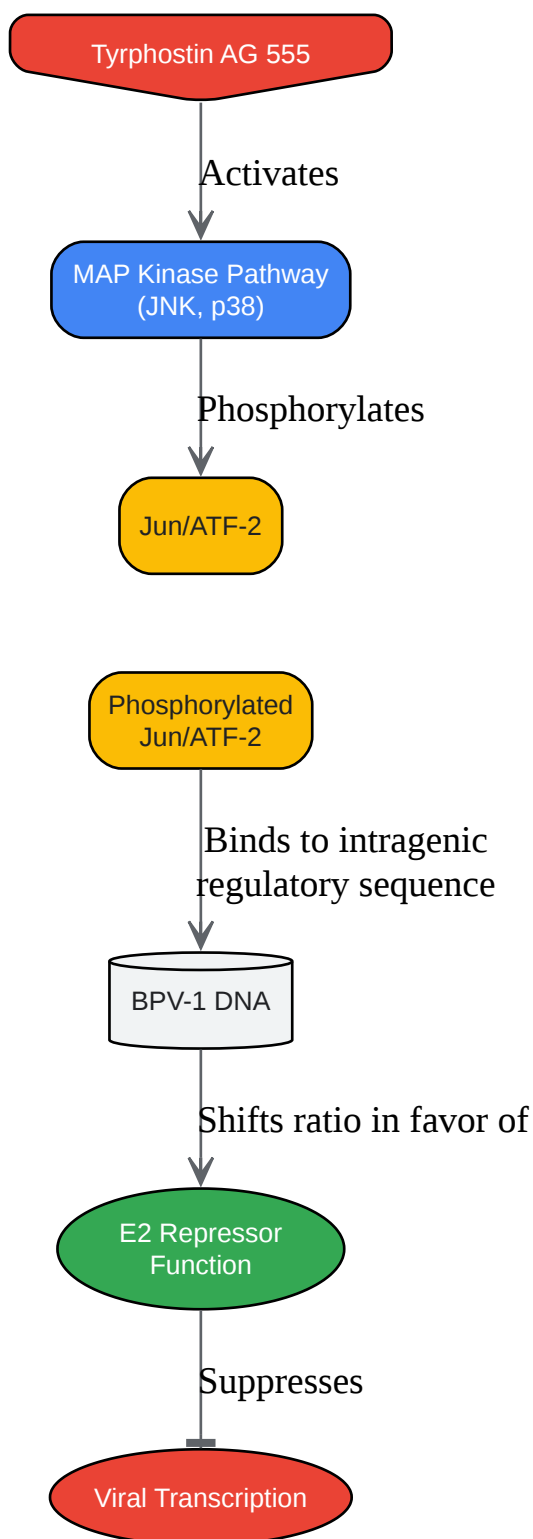
The inhibitory effects of Tyrphostin **AG 555** on cellular signaling are multifaceted, primarily revolving around the EGFR and cell cycle regulatory pathways.



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Figure 1: EGFR and Cell Cycle Inhibition by Tyrphostin **AG 555**.

The diagram above illustrates the canonical EGFR signaling pathway leading to cell proliferation. Tyrphostin **AG 555** acts as an inhibitor at two key points: directly on EGFR autophosphorylation and on the activation of the Cdk2/Cyclin E complex, which is crucial for the G1 to S phase transition in the cell cycle.



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Figure 2: Inhibition of BPV-1 Transcription by Tyrphostin **AG 555**.

This workflow demonstrates how Tyrphostin **AG 555** selectively inhibits Bovine Papillomavirus (BPV-1) transcription. It activates the MAP kinase pathway, leading to the phosphorylation of Jun/ATF-2. This phosphorylated complex then binds to the viral DNA, shifting the function of the viral E2 protein towards repression, thereby suppressing viral transcription.[3]

Experimental Protocols

Cell Proliferation Assay (General Protocol)

This protocol is a general guideline for assessing the anti-proliferative effects of Tyrphostin **AG 555** on adherent cancer cell lines.

Materials:

- Target cancer cell line (e.g., A-498, Caki-1, RT4)
- Complete growth medium (specific to the cell line)
- Tyrphostin **AG 555** (stock solution in DMSO)
- 96-well microplates
- MTT or XTT reagent
- Solubilization buffer (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of Tyrphostin **AG 555** in complete growth medium from a concentrated stock solution. A typical final concentration range is 1 μ M to 100 μ M.
 - Include a vehicle control (DMSO) at the same concentration as in the highest Tyrphostin **AG 555** treatment.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of Tyrphostin **AG 555**.
 - Incubate for 48-72 hours.
- Viability Assessment (MTT Assay):
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 μ L of solubilization buffer to each well.
 - Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Determine the IC₅₀ value by plotting cell viability against the log of the Tyrphostin **AG 555** concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV) Replication

This protocol outlines the key steps to assess the antiviral activity of Tyrphostin **AG 555** against Mo-MuLV in chronically infected NIH/3T3 cells.[4][5]

Materials:

- NIH/3T3-Mo-MuLV chronically infected cells
- Complete growth medium (DMEM with 10% FBS)
- Tyrphostin **AG 555** (100 μ M in DMSO)
- Reagents for RNA extraction
- Reagents for RT-qPCR
- Primers and probes for Mo-MuLV gag gene and a housekeeping gene (e.g., GAPDH)

Procedure:

- Cell Treatment:
 - Seed NIH/3T3-Mo-MuLV cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with 100 μ M Tyrphostin **AG 555** or a vehicle control (DMSO) for 24-48 hours.
- RNA Extraction:
 - After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
 - Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
 - Quantify the RNA concentration and assess its purity.

- Reverse Transcription:
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers and a probe specific for the Mo-MuLV gag gene to quantify the viral RNA levels.
 - In a separate reaction, amplify a housekeeping gene (e.g., GAPDH) to normalize the data.
 - Use the $2^{-\Delta\Delta C_t}$ method to calculate the relative fold change in viral RNA expression in Tyrphostin **AG 555**-treated cells compared to the vehicle control.
- Analysis of Viral Protein Synthesis (Western Blot):
 - Lyse treated and control cells and quantify total protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for a Mo-MuLV protein (e.g., p30 Gag).
 - Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Normalize the viral protein levels to a loading control (e.g., β -actin).

Conclusion

Tyrphostin **AG 555** is a valuable research tool for investigating EGFR-dependent signaling and its role in cell proliferation and disease. Its multifaceted mechanism of action, encompassing the inhibition of both a key receptor tyrosine kinase and a critical cell cycle regulator, makes it a compound of interest for further studies in oncology and virology. The provided data and protocols serve as a foundational guide for researchers and drug development professionals exploring the therapeutic potential of Tyrphostin **AG 555**.

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- To cite this document: BenchChem. [Tyrphostin AG 555: A Technical Guide to its Mechanisms and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133566#what-is-tyrphostin-ag-555]

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